molecular formula C12H17N3O3 B12274747 Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate

Cat. No.: B12274747
M. Wt: 251.28 g/mol
InChI Key: UBLGOXXLCAIIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is a compound that contains a benzyl group attached to a carbamate moiety, which is further linked to an aminoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)ethanol under basic conditions to form the desired carbamate. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, primary amines from reduction, and various substituted benzyl derivatives from substitution reactions .

Scientific Research Applications

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-[2-(2-aminoethylamino)ethylamino]-2-oxoethyl]carbamate
  • 2-(2-aminoethylamino)ethanol
  • 4,5-Dinitroimidazole derivatives

Uniqueness

Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carbamate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H17N3O3/c13-6-7-14-11(16)8-15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)(H,15,17)

InChI Key

UBLGOXXLCAIIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.